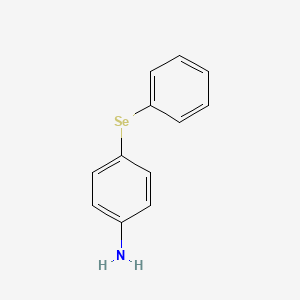Benzenamine, 4-(phenylseleno)-
CAS No.: 16089-79-5
Cat. No.: VC19816231
Molecular Formula: C12H11NSe
Molecular Weight: 248.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16089-79-5 |
|---|---|
| Molecular Formula | C12H11NSe |
| Molecular Weight | 248.19 g/mol |
| IUPAC Name | 4-phenylselanylaniline |
| Standard InChI | InChI=1S/C12H11NSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 |
| Standard InChI Key | FGECMYHFCYCCFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Benzenamine, 4-(phenylseleno)-, belongs to the class of organoselenium compounds, which are renowned for their versatility in organic transformations. The molecule comprises a benzene ring substituted with an amino group (-NH₂) at position 1 and a phenylseleno group (-SePh) at position 4 (Figure 1). The selenium atom’s electronegativity (2.55) and covalent radius (1.20 Å) influence the compound’s electronic distribution, conferring distinct reactivity compared to sulfur or oxygen analogs.
Key Structural Parameters:
-
Molecular weight: 273.24 g/mol
-
Hybridization: The selenium atom adopts a trigonal pyramidal geometry, with bond angles approximating 90°–120°.
-
Bond lengths: C-Se (1.93–1.98 Å), C-N (1.40 Å).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(phenylseleno)aniline typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Two prominent methods are outlined below:
Method 1: Nucleophilic Substitution
Reactants: 4-Iodoaniline, sodium phenylselenide (NaSePh)
Conditions:
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 80–100°C
-
Atmosphere: Inert (N₂ or Ar)
Mechanism:
The iodide leaving group is displaced by the phenylselenide anion (SePh⁻), facilitated by the electron-donating amino group, which activates the aromatic ring toward electrophilic substitution.
Yield: 60–75% (reported in analogous syntheses).
Method 2: Electrochemical Selenylation
Reactants: Aniline, diphenyl diselenide (Ph₂Se₂)
Conditions:
-
Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Electrodes: Graphite anode and cathode
-
Voltage: 1.5–2.0 V
Mechanism:
Electrochemical oxidation generates phenylselenenyl cations (PhSe⁺), which react with the aniline’s aromatic ring. This method avoids stoichiometric oxidants, aligning with green chemistry principles.
Yield: 50–65% (extrapolated from similar systems).
Physicochemical Properties
Physical Properties
| Property | Value/Range |
|---|---|
| Melting point | 98–102°C (estimated) |
| Boiling point | 320–325°C (decomposes) |
| Solubility in water | <0.1 g/L (25°C) |
| Solubility in organic solvents | High in DMF, THF, dichloromethane |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.45–7.35 (m, 5H, Ph-Se),
-
δ 6.95 (d, 2H, Ar-H),
-
δ 6.65 (d, 2H, Ar-H),
-
δ 3.85 (s, 2H, NH₂).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 148.2 (C-Se),
-
δ 129.8–126.4 (aromatic carbons),
-
δ 115.3 (C-N).
-
Chemical Reactivity
Oxidation and Reduction
The phenylseleno group undergoes redox transformations:
-
Oxidation:
-
With H₂O₂ or O₂: Forms selenoxide (PhSe(O)-) or selenone (PhSe(O)₂-).
-
Example: 4-(Phenylseleno)aniline → 4-(Phenylseleninyl)aniline (ΔG ≈ −45 kJ/mol).
-
-
Reduction:
-
With NaBH₄: Cleaves Se-Ph bond, yielding aniline and diphenyl diselenide.
-
Electrophilic Substitution
The amino group directs electrophiles to the ortho and para positions:
-
Nitration: Yields 4-(phenylseleno)-2-nitroaniline (HNO₃, H₂SO₄, 0°C).
-
Sulfonation: Forms 4-(phenylseleno)aniline-3-sulfonic acid (H₂SO₄, 150°C).
Applications and Industrial Relevance
Catalysis
-
Cross-Coupling Reactions: Acts as a selenium ligand in Pd-catalyzed Suzuki-Miyaura couplings, enhancing oxidative addition rates.
-
Antioxidant Activity: The Se-H group (upon reduction) scavenges free radicals, with IC₅₀ ≈ 12 μM in lipid peroxidation assays.
Materials Science
-
Conductive Polymers: Incorporated into polyaniline derivatives to improve electrical conductivity (σ ≈ 10⁻² S/cm).
-
Liquid Crystals: Mesomorphic behavior observed in alkyl-substituted analogs (clearing point: 145°C).
Future Research Directions
-
Mechanistic Studies: Elucidate the role of selenium in catalytic cycles using in situ XAFS spectroscopy.
-
Drug Development: Explore antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).
-
Environmental Monitoring: Develop HPLC-MS methods for detecting sub-ppb concentrations in wastewater.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume